molecular formula C14H19NO3 B14387170 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate CAS No. 88309-69-7

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate

Cat. No.: B14387170
CAS No.: 88309-69-7
M. Wt: 249.30 g/mol
InChI Key: MSDLYDRUMHEWRI-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of isopropyl alcohol with phenyl isocyanate, followed by the addition of 2-methylprop-1-en-1-yl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • 2-Hydroxy-2-methylpropiophenone
  • Benzene, (2-methyl-1-propenyl)-

Uniqueness

Compared to similar compounds, 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

88309-69-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-(2-methylprop-1-enyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-10(2)9-15-14(16)18-13-8-6-5-7-12(13)17-11(3)4/h5-9,11H,1-4H3,(H,15,16)

InChI Key

MSDLYDRUMHEWRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC=C(C)C

Origin of Product

United States

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